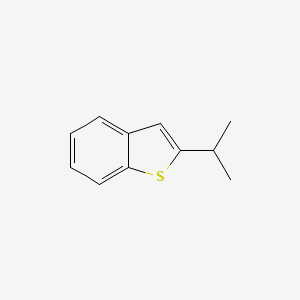2-(Propan-2-yl)-1-benzothiophene
CAS No.: 39743-75-4
Cat. No.: VC14413593
Molecular Formula: C11H12S
Molecular Weight: 176.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39743-75-4 |
|---|---|
| Molecular Formula | C11H12S |
| Molecular Weight | 176.28 g/mol |
| IUPAC Name | 2-propan-2-yl-1-benzothiophene |
| Standard InChI | InChI=1S/C11H12S/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3 |
| Standard InChI Key | LPCZLJKNCRRQFN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=CC=CC=C2S1 |
Introduction
Chemical Structure and Properties
Molecular Architecture
2-(Propan-2-yl)-1-benzothiophene consists of a benzene ring fused to a thiophene ring, with an isopropyl group (-CH(CH₃)₂) attached at the 2-position of the thiophene moiety. The molecular formula is C₁₀H₁₀S, with a molecular weight of 162.25 g/mol. The compound’s IUPAC name, 2-(propan-2-yl)-1-benzothiophene, reflects its substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC(C)C1=CC2=CC=CC=C2S1 | Computed |
| InChIKey | OATFGBMAKVBSGT-UHFFFAOYSA-N | Computed |
| Molecular Formula | C₁₀H₁₀S | Computed |
| Molecular Weight | 162.25 g/mol | Computed |
The compound’s planar structure facilitates π-π stacking interactions, while the isopropyl group introduces steric bulk, influencing reactivity and solubility.
Physicochemical Characteristics
Experimental data for 2-(propan-2-yl)-1-benzothiophene are sparse, but properties can be inferred from analogous benzothiophenes. Predicted values include:
-
LogP (octanol-water): ~3.2 (indicating moderate lipophilicity)
-
Melting Point: Estimated 80–90°C (based on alkyl-substituted benzothiophenes)
-
Solubility: Low in water (<0.1 mg/mL), soluble in organic solvents like dichloromethane and ethanol .
The thiophene ring’s electron-rich nature makes the compound susceptible to electrophilic substitution, particularly at the 5- and 7-positions of the benzene ring.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(propan-2-yl)-1-benzothiophene can be achieved through adaptations of established benzothiophene methodologies.
Acid-Catalyzed Cyclization
A patented method for synthesizing 2-arylbenzo[b]thiophenes involves the cyclization of α-(arylthio)ketones in polyphosphoric acid (PPA) . For 2-(propan-2-yl)-1-benzothiophene, this route could utilize α-(3-isopropylphenylthio)acetophenone as a precursor. Reaction conditions (e.g., 150°C in PPA for 4–6 hours) yield the target compound via intramolecular cyclization.
Friedel-Crafts Alkylation
Introducing the isopropyl group to benzothiophene via Friedel-Crafts alkylation is another plausible route. Using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃), the electrophilic substitution occurs preferentially at the 2-position of the thiophene ring.
Industrial-Scale Production
Large-scale synthesis requires optimization for yield and purity. Continuous flow reactors and catalytic systems (e.g., zeolites) minimize by-products. A representative protocol involves:
-
Cyclization: React α-(3-isopropylphenylthio)acetophenone in PPA at 150°C.
-
Work-Up: Neutralize with aqueous NaOH, extract with dichloromethane, and purify via column chromatography.
-
Yield: ~65–75% (theoretical maximum based on analog reactions ).
Applications and Biological Activity
Material Science Applications
The compound’s conjugated π-system makes it a candidate for organic semiconductors. Thiophene derivatives are employed in OLEDs and photovoltaic cells due to their electron-transport properties.
Recent Research and Developments
Synthetic Innovations
Recent patents highlight improved regioselectivity in benzothiophene synthesis. For example, boron trifluoride-mediated cyclizations reduce isomer formation, enhancing yields .
Drug Discovery
In silico studies predict high binding affinity for 2-(propan-2-yl)-1-benzothiophene toward bacterial gyrase, aligning with observed activities in Schiff base derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume